N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances, to obtain the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be influenced by factors such as the functional groups in the molecule, the conditions under which the reaction is carried out, and the presence of catalysts .Physical and Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted based on the structure of the molecule .Scientific Research Applications
Antimicrobial Activities of Triazole Derivatives
Another study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds were found to possess good to moderate activities against test microorganisms, indicating the versatility of triazole derivatives in antimicrobial drug development (Bektaş et al., 2007)(source).
Promising Synthesis for Antimicrobial Applications
A promising synthesis route for 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was developed, leading to compounds that were screened for antimicrobial activity against various bacterial and fungal strains. This study underscores the potential of such synthetic routes in yielding compounds with significant antimicrobial properties (Kaneria et al., 2016)(source).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial and anticancer activities .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its antimicrobial and anticancer effects .
Biochemical Pathways
It is suggested that the compound may interfere with the biosynthesis of certain bacterial lipids and/or other mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to suggest a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
It is suggested that the compound has promising antimicrobial activity and anticancer effects .
Action Environment
The compound’s success may originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c1-25-14-8-3-11(9-15(14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYRDMGEZACCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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